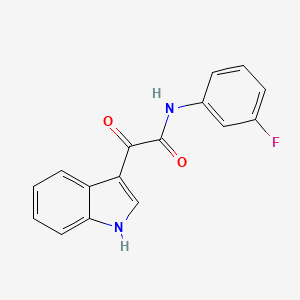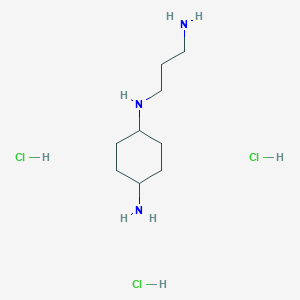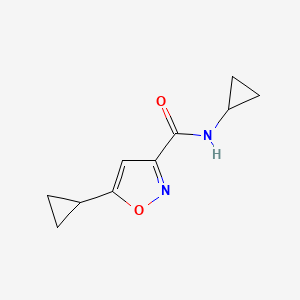
2-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, optical activity, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Interactions
Synthesis and Antimicrobial Activity : Sulfonamides and carbamates derived from morpholinoaniline, an intermediate related to linezolid's synthesis, demonstrated significant antimicrobial properties. The study highlights the compound's potential as a precursor for developing potent antimicrobial agents (Janakiramudu et al., 2017).
Experimental and Theoretical Analysis of Intermolecular Interactions : Derivatives of 1,2,4-triazoles were synthesized, revealing insights into lp⋯π interactions, contributing to the understanding of molecular interactions that can be foundational for the development of new materials or drugs (Shukla et al., 2014).
Building Blocks for Heterocyclic Scaffolds : The use of 4-chloro-2-fluoro-5-nitrobenzoic acid in solid-phase synthesis demonstrated its potential as a versatile precursor for creating diverse heterocyclic scaffolds, highlighting its utility in drug discovery and development (Křupková et al., 2013).
Biological Activity
Antitumor and Biological Activity Evaluations : Novel derivatives of benzothiazoles, including compounds related to the specified chemical structure, have been synthesized and evaluated for their antitumor properties. These studies contribute to the search for new therapeutic agents with potential applications in cancer treatment (Racané et al., 2006).
Anticonvulsant Properties : Some 4-nitro-N-phenylbenzamides, structurally related to the compound of interest, were synthesized and found to exhibit significant anticonvulsant properties, indicating the potential for developing new treatments for epilepsy or other neurological disorders (Bailleux et al., 1995).
Material Science and Engineering
- Crystal Engineering : The study of molecular tapes and intermolecular interactions in complexes highlights the role of such compounds in crystal engineering, providing insights into the design of materials with specific properties (Saha et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O4/c20-17-11-15(24(26)27)5-6-16(17)19(25)22-12-18(23-7-9-28-10-8-23)13-1-3-14(21)4-2-13/h1-6,11,18H,7-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQCTTVJJKVDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

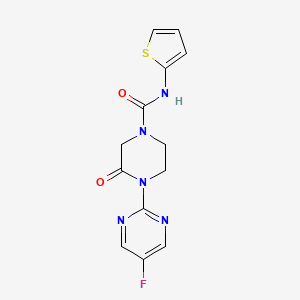
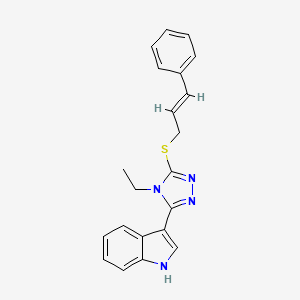
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2775857.png)
![7-{[(4-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B2775858.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2775860.png)
![N-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]tryptophan](/img/structure/B2775861.png)
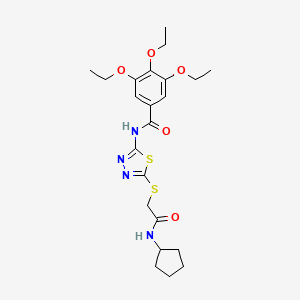

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775868.png)
